molecular formula C23H23NO4 B2853403 (Z)-2-(benzofuran-2-ylmethylene)-7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one CAS No. 929832-01-9

(Z)-2-(benzofuran-2-ylmethylene)-7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one

Cat. No.: B2853403
CAS No.: 929832-01-9
M. Wt: 377.44
InChI Key: GUMGBGZMHJHEBG-NDENLUEZSA-N
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Description

(Z)-2-(benzofuran-2-ylmethylene)-7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.44. The purity is usually 95%.
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Biological Activity

The compound (Z)-2-(benzofuran-2-ylmethylene)-7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial effects. This article delves into the synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies related to this compound.

Synthesis

The synthesis of benzofuran derivatives often involves the condensation of appropriate precursors. For the target compound, the synthesis typically involves:

  • Formation of Benzofuran Core : The initial step usually involves creating a benzofuran framework through cyclization reactions.
  • Substituent Addition : The introduction of diethylamino and hydroxy groups occurs through electrophilic substitution reactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including the target compound. Key findings include:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown IC50 values in the micromolar range against leukemia cells (K562) and solid tumors (e.g., MDA-MB-231) .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, compounds similar to the target compound have been shown to increase caspase activity in K562 cells, indicating a pro-apoptotic effect .

Antimicrobial Activity

The target compound has also been evaluated for antimicrobial properties:

  • Inhibition Studies : Preliminary tests indicated moderate antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against various bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural features:

Structural FeatureInfluence on Activity
Hydroxyl Group Essential for cytotoxicity; enhances interactions with targets .
Diethylamino Substituent Increases lipophilicity and may enhance cellular uptake .
Position of Substituents The position of halogen or other substituents can significantly affect potency and selectivity .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that compounds derived from similar scaffolds induced apoptosis in human cancer cells via ROS-mediated pathways. For instance, a related benzofuran derivative showed a significant increase in caspase 3 and 7 activities after 48 hours of exposure .
  • Antimicrobial Assessment : A study focusing on a series of benzofuran derivatives reported that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that further optimization could yield potent antimicrobial agents .

Properties

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-(diethylaminomethyl)-6-hydroxy-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-4-24(5-2)13-17-18(25)10-14(3)21-22(26)20(28-23(17)21)12-16-11-15-8-6-7-9-19(15)27-16/h6-12,25H,4-5,13H2,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMGBGZMHJHEBG-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=C(C2=C1OC(=CC3=CC4=CC=CC=C4O3)C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=C(C2=C1O/C(=C\C3=CC4=CC=CC=C4O3)/C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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